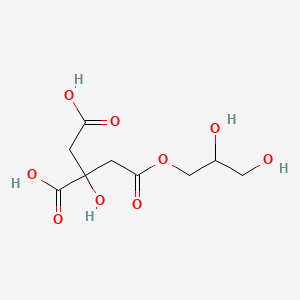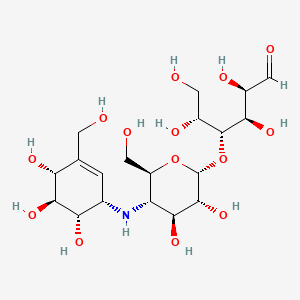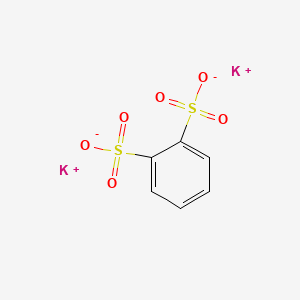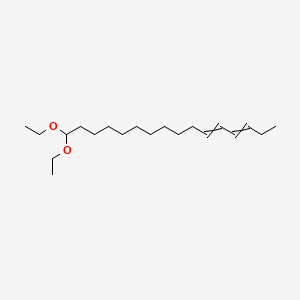![molecular formula C14H18ClNO6 B1587648 N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide CAS No. 50730-05-7](/img/structure/B1587648.png)
N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Overview
Description
The compound “N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide” is a chemical compound with the molecular formula C14H18ClNO6 .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 625.4±55.0 °C and a predicted density of 1.46±0.1 g/cm3 . Its pKa, a measure of acid strength, is predicted to be 12.88±0.70 .Scientific Research Applications
Pharmaceutical Drug Development
This compound is instrumental in the development of pharmaceutical drugs, particularly those targeting bacterial infections and diseases related to abnormal glycosylation . It serves as a crucial building block in the synthesis of medications that can interfere with bacterial cell wall formation or disrupt pathological glycosylation processes.
Biochemical Research
Researchers utilize 4-Chlorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside in biochemical research to investigate cellular functions and molecular mechanisms . Its role in the study of glycoproteins and glycolipids is vital for understanding cell membrane interactions and signaling pathways.
Cancer Research
The compound shows potential in cancer research as a novel glycosylation inhibitor . By inhibiting specific glycosylation enzymes, it may prevent the formation of glycan structures that are essential for tumor growth and metastasis, offering new avenues for cancer therapy.
Antibacterial Studies
As an analog of N-acetylmuramic acid, 4-Chlorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside exhibits antibacterial properties . It is used in the study of bacterial muramidases, enzymes that are critical for the integrity of the bacterial cell wall, making it a target for new antibacterial agents.
Enzymatic Assessments
The compound is valuable in the enzymatic assessment of bacterial muramidases . These assessments are crucial for understanding the enzymatic breakdown of bacterial cell walls, which is a key step in the development of antibiotics that can combat resistant bacterial strains.
Glycosylation Pathway Studies
4-Chlorophenyl 2-acetamido-2-deoxy-b-D-glucopyranoside is used to study glycosylation pathways . By understanding how glycosylation occurs and its role in various biological processes, scientists can develop strategies to manipulate these pathways for therapeutic purposes.
properties
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-(4-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO6/c1-7(18)16-11-13(20)12(19)10(6-17)22-14(11)21-9-4-2-8(15)3-5-9/h2-5,10-14,17,19-20H,6H2,1H3,(H,16,18)/t10-,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBWZDLYARDESN-DHGKCCLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)Cl)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=C(C=C2)Cl)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















